(S)-(-)-2-Methoxypropionamide
Overview
Description
ML-336 is a quinazolinone-based compound known for its antiviral properties, particularly against the Venezuelan equine encephalitis virus (VEEV). This compound has shown significant efficacy in inhibiting the cytopathic effects induced by various strains of VEEV, making it a valuable tool in antiviral research .
Preparation Methods
The synthesis of ML-336 involves several steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to produce the quinazolinone structure.
Substitution Reactions: The quinazolinone core undergoes substitution reactions to introduce the nitro and phenyl groups at specific positions.
Final Assembly:
Chemical Reactions Analysis
ML-336 undergoes various chemical reactions, including:
Oxidation: The nitro group in ML-336 can undergo reduction to form amino derivatives.
Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Condensation: The piperazinylidene group is introduced through a condensation reaction with the quinazolinone core.
Common reagents used in these reactions include formamide, anthranilic acid, and various catalysts to facilitate the substitution and condensation reactions. The major products formed from these reactions are derivatives of ML-336 with modifications at the nitro and phenyl positions .
Scientific Research Applications
ML-336 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of quinazolinone derivatives.
Biology: ML-336 is employed in studies investigating the mechanisms of viral inhibition and the development of antiviral agents.
Medicine: The compound is being explored for its potential therapeutic applications in treating viral infections, particularly those caused by VEEV.
Industry: ML-336 is used in the development of antiviral coatings and materials to prevent the spread of viral infections .
Mechanism of Action
ML-336 exerts its antiviral effects by targeting the non-structural protein 2 of VEEV, which is essential for the transcription and replication of viral RNA. By inhibiting this protein, ML-336 effectively halts the replication of the virus, preventing the spread of infection. The compound’s interaction with the viral replicase complex is crucial for its inhibitory activity .
Comparison with Similar Compounds
ML-336 is unique among quinazolinone-based antivirals due to its high potency and selectivity against VEEV. Similar compounds include:
BDGR-4: Demonstrates greater solubility and microsomal stability but similar levels of protection against VEEV.
V3526: A live-attenuated VEEV vaccine candidate with systemic and mucosal protection.
V4020: A novel VEEV vaccine with a stabilizing mutation in the E2-120 glycoprotein
ML-336 stands out due to its specific targeting of the non-structural protein 2, which is not a common target for other quinazolinone-based antivirals .
Properties
IUPAC Name |
(2S)-2-methoxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955246 | |
Record name | 2-Methoxypropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336111-20-7 | |
Record name | 2-Methoxypropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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